![molecular formula C26H34O2Si2 B13858980 (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal is a complex organic compound characterized by its unique structure, which includes both silyl and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of silylation and alkyne addition reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug development. The presence of silyl groups can enhance the stability and bioavailability of pharmaceutical compounds.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal exerts its effects is primarily through its reactive functional groups. The silyl group can participate in various substitution reactions, while the alkyne group can undergo addition and oxidation reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal: shares similarities with other silyl-protected alkynes and enynes.
Trimethylsilylacetylene: Another compound with a silyl and alkyne group, used in similar synthetic applications.
Diphenylsilylacetylene: Similar structure but with different substituents on the silyl group.
Uniqueness
What sets this compound apart is its combination of tert-butyl, diphenylsilyl, and trimethylsilyl groups, which provide unique reactivity and stability. This makes it a versatile compound for various synthetic applications.
Properties
Molecular Formula |
C26H34O2Si2 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal |
InChI |
InChI=1S/C26H34O2Si2/c1-26(2,3)30(24-17-9-7-10-18-24,25-19-11-8-12-20-25)28-23(15-13-21-27)16-14-22-29(4,5)6/h7-13,15,17-21,23H,16H2,1-6H3/b15-13+ |
InChI Key |
MEVPLMGDZAYZOB-FYWRMAATSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)/C=C/C=O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


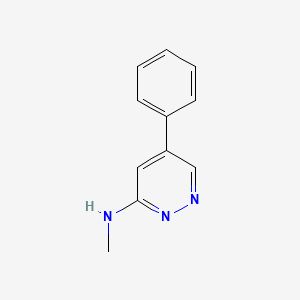
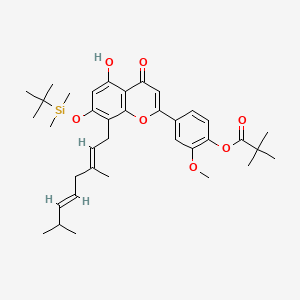
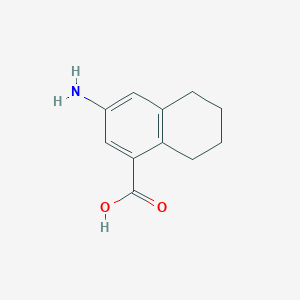

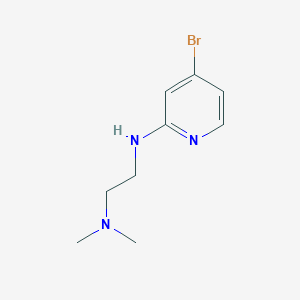

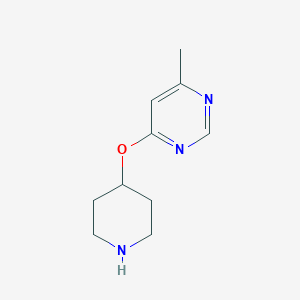

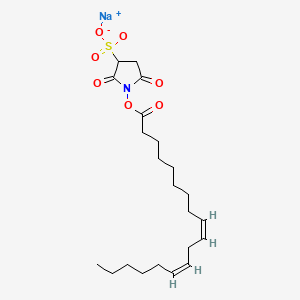
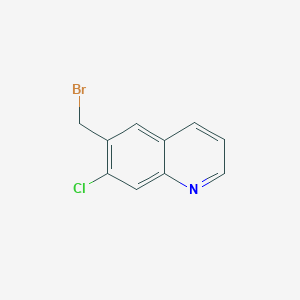
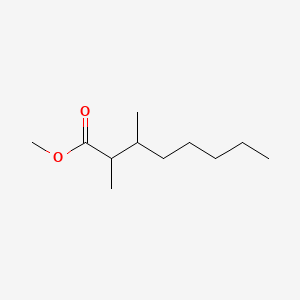
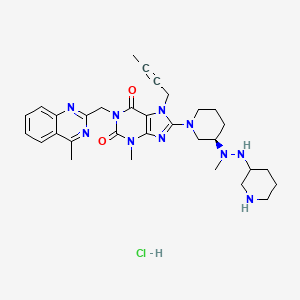
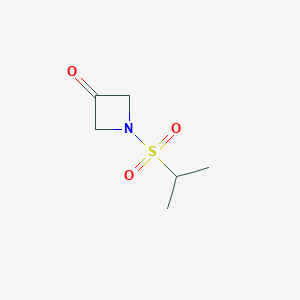
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
